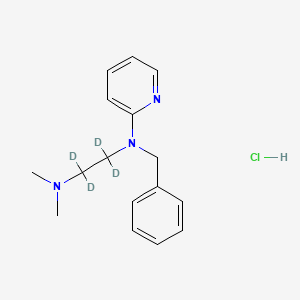
3,4-Dihydroxybenzoic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protocatechuic acid-d3 is a deuterated form of protocatechuic acid, a naturally occurring phenolic acid. Protocatechuic acid is widely distributed in various plants and is known for its antioxidant properties. The deuterated form, protocatechuic acid-d3, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Protocatechuic acid-d3 can be synthesized through the deuteration of protocatechuic acid. One common method involves the use of deuterated reagents in the presence of a catalyst. For example, protocatechuic acid can be reacted with deuterated water (D2O) in the presence of a palladium catalyst to replace the hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of protocatechuic acid-d3 typically involves the use of biotechnological methods. One approach is the fermentation of genetically engineered microorganisms, such as Escherichia coli, which have been modified to produce protocatechuic acid. The deuteration process can then be carried out using deuterated water or other deuterated reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Protocatechuic acid-d3 undergoes various chemical reactions, including:
Oxidation: Protocatechuic acid-d3 can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted phenolic compounds
Wissenschaftliche Forschungsanwendungen
Protocatechuic acid-d3 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways and reaction mechanisms.
Biology: Employed in tracing studies to understand the metabolism of phenolic acids in biological systems.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used in the development of bioplastics and other polymeric materials due to its antioxidant properties.
Wirkmechanismus
Protocatechuic acid-d3 exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Protocatechuic acid-d3 is similar to other phenolic acids such as gallic acid, caffeic acid, vanillic acid, and syringic acid. it is unique in its deuterated form, which makes it particularly useful for tracing studies and metabolic research. The stable isotope labeling allows for precise tracking of the compound in various biological and chemical processes.
List of Similar Compounds
- Gallic acid
- Caffeic acid
- Vanillic acid
- Syringic acid
Eigenschaften
Molekularformel |
C7H6O4 |
|---|---|
Molekulargewicht |
157.14 g/mol |
IUPAC-Name |
2,3,6-trideuterio-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1D,2D,3D |
InChI-Schlüssel |
YQUVCSBJEUQKSH-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])O)O)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)


![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)








![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
